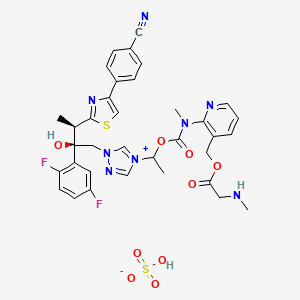

Isavuconazonium Sulfate

Description

Properties

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026216 | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946075-13-4 | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazonium sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Isavuconazonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isavuconazonium sulfate, marketed as Cresemba®, is a second-generation, broad-spectrum triazole antifungal agent administered as a water-soluble prodrug.[1] Following administration, it is rapidly and completely converted by plasma esterases to its active moiety, isavuconazole.[2] Isavuconazole exhibits potent activity against a wide range of fungal pathogens, including Aspergillus species and the Mucorales, by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and key quantitative data related to isavuconazonium sulfate, intended for professionals in the field of drug development and research.

Discovery and Development

Isavuconazonium was developed to address the limitations of existing antifungal therapies, particularly the poor solubility of the active isavuconazole molecule. The addition of a water-soluble prodrug moiety allows for both intravenous and oral administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity.[4] The development program for isavuconazonium sulfate included extensive preclinical and clinical evaluations, culminating in the pivotal Phase 3 SECURE and VITAL trials. These studies demonstrated the non-inferiority of isavuconazole to voriconazole for the treatment of invasive aspergillosis and provided crucial efficacy and safety data for its use against mucormycosis and other rare invasive fungal diseases.[5][6]

Mechanism of Action

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed by plasma esterases to the active antifungal agent, isavuconazole. Isavuconazole exerts its therapeutic effect by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, isavuconazole compromises the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.

Chemical Synthesis

The synthesis of isavuconazonium sulfate is a multi-step process that involves the initial synthesis of the active pharmaceutical ingredient, isavuconazole, followed by its conversion to the water-soluble prodrug.

Synthesis of Isavuconazole

A common synthetic route to isavuconazole involves the reaction of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide with 2-bromo-4'-cyanoacetophenone.[7]

Synthesis of Isavuconazonium Sulfate

The conversion of isavuconazole to its prodrug, isavuconazonium sulfate, is a critical step to enhance its water solubility. A representative synthetic scheme is depicted below.

Experimental Protocols

Synthesis of Isavuconazole

Procedure:

-

Charge a round bottom flask with ethanol (250 ml), (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide (25.0 gm), and 4-cyanophenacyl bromide (18.4 gm) under stirring.[8]

-

Heat the reaction mixture to 70 °C.[8]

-

After completion of the reaction (monitored by a suitable chromatographic technique), remove the solvent under vacuum distillation.[8]

-

Add water (250 ml) and ethyl acetate (350 ml) to the reaction mass.[8]

-

Stir the mixture and adjust the pH to 7.0-7.5 using a 10% solution of sodium bicarbonate.[8]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isavuconazole.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure isavuconazole.

Synthesis of Boc-Protected Isavuconazonium Iodide

Procedure:

-

Dissolve Isavuconazole (20 g) and [N-methyl-N-3((tert-butoxycarbonylmethylamino)acetoxymethyl)pyridine-2-yl]carbamic acid 1-chloro-ethyl ester (24.7 g) in acetonitrile (200 ml).[1]

-

Add potassium iodide (9.9 g) to the reaction mixture.[1]

-

Stir the reaction mixture at 47-50°C for 10-13 hours.[1]

-

Cool the reaction mixture to room temperature and filter through a celite bed, washing with acetonitrile.[1]

-

Concentrate the residue under reduced pressure to give the crude solid product.[1]

-

Purify the crude product by column chromatography to obtain the pure iodide form (yield: 36.5 g).[1]

Synthesis of Isavuconazonium Iodide Hydrochloride

Procedure:

-

Dissolve l-[[N-methyl-N-3-[(t-butoxycarbonylmethylamino)acetoxymethyl]pyridin-2-yl] carbamoyloxy]ethyl-l-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-cyanophenyl) thiazol-2-yl]butyl]-lH-[l ,2,4]-triazo-4-ium iodide (36.5 g) in ethyl acetate (600 ml).[1]

-

Cool the reaction mixture to -5 to 0 °C.[1]

-

Add ethyl acetate hydrochloride (150 ml) solution to the reaction mixture.[1]

-

Stir the reaction mixture for 4-5 hours at room temperature.[1]

-

Filter the reaction mixture and wash the obtained solid residue with ethyl acetate.[1]

-

Dry the solid under vacuum at room temperature for 20-24 hours to give the final product (yield: 32.0 g).[1]

Synthesis of Isavuconazonium Sulfate

Procedure:

-

Dissolve isavuconazonium bromide hydrobromide in a mixture of demineralized water and isopropyl acetate at 0-5°C.[7]

-

Add an aqueous solution of sulfuric acid (25% w/w) and stir the reaction mixture.[7]

-

Separate the phases and discard the organic phase.[7]

-

To the aqueous phase containing isavuconazonium bisulfate, add ammonium sulfate and stir until dissolution.[7]

-

Wash the aqueous phase with isopropyl acetate.[7]

-

Add a larger quantity of ammonium sulfate to the aqueous phase, followed by THF, and stir.[7]

-

Separate the phases and process the organic phase to precipitate isavuconazonium sulfate, which is then filtered, washed, and dried.

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

Procedure:

-

Antifungal Agent Preparation: Prepare stock solutions of isavuconazole in a suitable solvent and make serial dilutions in RPMI 1640 medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture on a suitable agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]

-

Inoculation: Inoculate microtiter plates containing the serially diluted antifungal agent with the standardized fungal suspension.[9]

-

Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 48 hours for Aspergillus spp.).[10]

-

Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[10]

Quantitative Data

In Vitro Antifungal Activity

The in vitro activity of isavuconazole has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isavuconazole against key fungal species.

Table 1: Isavuconazole MIC Distribution for Aspergillus Species (CLSI Method) [10]

| Aspergillus Species Complex | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| A. fumigatus | ≤0.015 - >16 | 0.5 | 1 |

| A. flavus | ≤0.015 - 2 | 0.5 | 1 |

| A. niger | 0.12 - >16 | 1 | 2 |

| A. terreus | ≤0.015 - 4 | 0.5 | 1 |

Table 2: Isavuconazole MIC Distribution for Aspergillus Species (EUCAST Method) [9]

| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| A. fumigatus | 0.125 - 4 | 1 | 1 |

| A. flavus | 0.25 - 2 | 1 | 1 |

| A. niger | 0.5 - >8 | 2 | 4 |

| A. terreus | 0.125 - 2 | 0.5 | 1 |

Pharmacokinetic Properties

Isavuconazole exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long terminal half-life, allowing for once-daily dosing.

Table 3: Pharmacokinetic Parameters of Isavuconazole in Healthy Volunteers [11][12]

| Parameter | Value |

| Bioavailability | ~98% |

| Tmax (oral) | 1.5 - 2.0 hours |

| Terminal Half-life (t1/2) | 56 - 135 hours |

| Volume of Distribution (Vd) | 155 - 542 L |

| Total Systemic Clearance (CL) | 1.9 - 4.1 L/h |

| Protein Binding | >99% |

Clinical Efficacy

The efficacy of isavuconazole has been demonstrated in large-scale clinical trials.

Table 4: Key Efficacy Outcomes from the SECURE Trial (Isavuconazole vs. Voriconazole for Invasive Aspergillosis) [5][13]

| Outcome | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |

| All-Cause Mortality (Day 42, ITT) | 18.6% | 20.2% | -1.0% (-7.8 to 5.7) |

| Overall Response (End of Therapy, mITT) | 35.0% | 36.4% | - |

Table 5: Key Efficacy Outcomes from the VITAL Trial (Isavuconazole for Mucormycosis) [6][14]

| Outcome (Day 42) | Isavuconazole (n=37) |

| All-Cause Mortality | 35% |

| Overall Response (Partial or Complete) | 11% (Partial) |

| Stable Disease | 43% |

| Progressive Disease | 3% |

Conclusion

Isavuconazonium sulfate represents a significant advancement in the treatment of invasive fungal infections. Its development as a water-soluble prodrug has overcome the solubility challenges of the active isavuconazole moiety, providing a valuable therapeutic option with a broad spectrum of activity and a favorable pharmacokinetic and safety profile. The synthetic pathways and experimental data presented in this guide offer a comprehensive resource for researchers and professionals in the field of antifungal drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Astellas Reports Additional Data On Positive Isavuconazole Phase 3 SECURE Study At ECCMID - BioSpace [biospace.com]

- 6. 824: An Open-Label Phase 3 Study of Isavuconazole (VITAL): Focus on Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP4289840A1 - A process for preparing isavuconazonium sulfate - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. intertekinform.com [intertekinform.com]

- 10. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.3.2. Antifungal Activity Testing [bio-protocol.org]

- 13. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isavuconazonium sulfate for invasive aspergillosis research

An In-depth Technical Guide to Isavuconazonium Sulfate for Invasive Aspergillosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. Isavuconazonium sulfate (brand name Cresemba®) is a second-generation, broad-spectrum triazole antifungal agent approved for the primary treatment of IA.[1][2][3] It is a water-soluble prodrug that is rapidly converted in the body by plasma esterases to its active moiety, isavuconazole.[4] This guide provides a comprehensive technical overview of isavuconazonium sulfate, focusing on quantitative data, key experimental methodologies, and the underlying mechanisms relevant to research and development in the field of invasive aspergillosis.

Mechanism of Action and Prodrug Conversion

Isavuconazole, the active form, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, altering the integrity and function of the cell membrane, which ultimately results in the inhibition of fungal growth and cell death.[4][8] The structure of isavuconazole includes a specific side arm that helps orient the molecule within the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity.[5][6]

Caption: Conversion of isavuconazonium sulfate to isavuconazole.

The fungal ergosterol biosynthesis pathway is the target for azole antifungals. Isavuconazole specifically inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

Caption: Isavuconazole's mechanism of action in the ergosterol pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for isavuconazole from clinical, pharmacokinetic, and in vitro studies.

Table 1: Clinical Efficacy in Invasive Aspergillosis (SECURE Trial)[9][10][11]

| Endpoint (Intent-to-Treat Population) | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Treatment Difference (95% CI) |

| All-Cause Mortality Through Day 42 | 18.6% (48/258) | 20.2% (52/258) | -1.0% (-7.8 to 5.7) |

| Overall Response at End of Treatment | 35.0% | 36.4% | Not Reported |

Table 2: Pharmacokinetic Parameters of Isavuconazole[5][6][7][12]

| Parameter | Value | Notes |

| Bioavailability (Oral) | ~98% | Not affected by food intake or gastric acid-suppressing medications.[6] |

| Time to Max Concentration (Cmax) | 2-3 hours (Oral) | After single and multiple dosing in healthy volunteers.[7] |

| Protein Binding | ~98% | Primarily bound to albumin.[6] |

| Mean Clearance | 2.36 L/h | Clearance was found to be ~36% lower in Asians compared to Caucasians.[10] |

| Mean AUC (0-24h) | ~100 mg·h/L | At steady state.[10] |

Table 3: In Vitro Susceptibility and Pharmacodynamic Targets[3][6][13]

| Parameter | Organism | Value |

| MIC90 | Aspergillus spp. (702 strains) | 1 µg/mL |

| Efficacy Target (50% Survival) | A. fumigatus (Murine Model) | AUC/MIC Ratio: 24.73 |

| CLSI Clinical Breakpoint (Susceptible) | A. fumigatus | ≤1 µg/mL |

| EUCAST Clinical Breakpoint (Susceptible) | A. fumigatus | ≤1 mg/L |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Phase III Clinical Trial Protocol (SECURE Study)[9][10][14]

-

Objective: To compare the efficacy and safety of isavuconazole versus voriconazole for the primary treatment of invasive mold disease.

-

Design: Phase 3, randomized, double-blind, non-inferiority trial.

-

Patient Population: Adults with proven, probable, or possible invasive fungal disease based on European Organisation for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) criteria.

-

Randomization: 1:1 ratio to either isavuconazole or voriconazole treatment arms.

-

Dosing Regimen:

-

Isavuconazole: 372 mg isavuconazonium sulfate (equivalent to 200 mg isavuconazole) IV every 8 hours for 6 doses (Days 1-2), followed by 372 mg once daily (IV or oral).[11][12]

-

Voriconazole: 6 mg/kg IV every 12 hours on Day 1, then 4 mg/kg IV every 12 hours on Day 2, followed by a maintenance dose of 4 mg/kg IV every 12 hours or 200 mg orally every 12 hours.[9][12]

-

-

Primary Endpoint: All-cause mortality through Day 42 in the intent-to-treat (ITT) population.[9]

-

Secondary Endpoints: Overall response at end of treatment as determined by an independent data review committee, safety, and tolerability.

Caption: Workflow for the Phase III SECURE clinical trial.

In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)[16][17][18]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against Aspergillus isolates.

-

Methodology: Based on Clinical and Laboratory Standards Institute (CLSI) M38 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

-

Materials:

-

Medium: RPMI 1640 broth supplemented with MOPS buffer and glucose.[13]

-

Plates: Flat-bottomed 96-well microdilution plates.

-

-

Procedure:

-

Inoculum Preparation: Aspergillus conidial suspensions are prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

-

Drug Dilution: Isavuconazole is serially diluted in the microdilution plates.

-

Inoculation: The standardized fungal suspension is added to each well. A drug-free well serves as a growth control.

-

Incubation: Plates are incubated at 35-37°C for 48 hours.

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a complete (or significant, depending on the standard) visual inhibition of growth compared to the drug-free control well.[14][13]

-

Murine Model of Invasive Pulmonary Aspergillosis Protocol[19][20]

-

Objective: To evaluate the in vivo efficacy and pharmacodynamics of isavuconazole.

-

Animal Model: Immunocompromised mice (e.g., ICR or BALB/c).

-

Immunosuppression: Mice are rendered neutropenic using cyclophosphamide and/or immunosuppressed with cortisone acetate administered prior to infection.[15]

-

Infection:

-

Mice are anesthetized.

-

A defined inoculum of A. fumigatus conidia is administered via intratracheal or intranasal instillation.

-

-

Treatment:

-

Endpoints:

-

Primary: Survival over a period of 14-21 days.

-

Secondary: Fungal burden in target organs (e.g., lungs), assessed by quantitative PCR or colony-forming unit counts from homogenized tissue.[15] Pharmacokinetic parameters are determined from plasma samples.

-

References

- 1. Isavuconazole: A Review in Invasive Aspergillosis and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isavuconazonium sulfate: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance [mdpi.com]

- 4. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 5. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacodynamics of Isavuconazonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Isavuconazonium sulfate is a water-soluble prodrug of isavuconazole, a second-generation, broad-spectrum triazole antifungal agent.[1][2] It is approved for the treatment of invasive aspergillosis and mucormycosis.[3][4] This document provides an in-depth overview of the preclinical pharmacodynamics of isavuconazonium sulfate, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in various animal models.

Mechanism of Action

Isavuconazonium sulfate is rapidly converted to its active moiety, isavuconazole, by plasma esterases following administration.[5][6] Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14-alpha-demethylase (Erg11p).[1][2][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, a vital component of the fungal cell membrane.[5][7]

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[5][7] This disruption alters the structure and function of the fungal membrane, increasing its permeability and leading to fungal cell death.[1][5] The unique side arm of the isavuconazole molecule is thought to confer a broader spectrum of activity compared to other azoles by allowing for greater affinity for the binding pocket of the fungal CYP51 protein.[1][7] Mammalian demethylase enzymes are significantly less sensitive to isavuconazole's inhibitory action, providing a basis for its selective toxicity.[2]

In Vitro Pharmacodynamics

Isavuconazole demonstrates potent in vitro activity against a broad range of clinically relevant fungi, including yeasts, molds, and dimorphic fungi.[4][8]

The in vitro activity of isavuconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used.[9][10]

| Fungal Group / Species | No. of Isolates | Method | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Aspergillus spp. | ||||||

| Aspergillus fumigatus | 224 | SYO/MTS | - | 0.5 / 0.25 | 0.5 / 0.25 | [11] |

| Aspergillus flavus | 118 | CLSI | - | - | - | [12] |

| Aspergillus flavus | 224 | SYO/MTS | - | 0.5 / 0.25 | 1 / 0.25 | [11] |

| Aspergillus niger | 96 | EUCAST | - | - | - | [9] |

| Aspergillus niger | 224 | SYO/MTS | - | 1 / 0.5 | 2 / 0.75 | [11] |

| Aspergillus terreus | 118 | CLSI | - | - | - | [12] |

| Aspergillus terreus | 224 | SYO/MTS | - | 0.25 / 0.25 | 0.25 / 0.5 | [11] |

| Candida spp. | ||||||

| Major Candida species | - | - | - | <0.5 | <2.0 | [1] |

| Mucorales | ||||||

| Various Zygomycetes | 36 | EUCAST | - | - | - | [9] |

| Cryptococcus spp. | ||||||

| C. neoformans & C. gattii | - | - | <0.008 - 0.5 | - | - | [1] |

| Fusarium spp. | ||||||

| Fusarium species | 75 | EUCAST | - | >16 | - | [13] |

| Trichosporon spp. | ||||||

| T. asahii & T. asteroides | 154 | EUCAST | - | - | 0.5 | [14] |

SYO: Sensititre™ YeastOne™; MTS: MIC Test Strip. MIC values can vary based on the specific isolates and testing methodology.

Broth Microdilution (EUCAST/CLSI Reference Methods):

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Conidia or yeast cells are harvested and suspended in a sterile solution. The suspension is adjusted spectrophotometrically to a standardized concentration.

-

Drug Dilution: Isavuconazole is serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: Plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control. This is typically assessed visually or spectrophotometrically.[9][14][15]

In Vivo Pharmacodynamics

The efficacy of isavuconazole has been extensively evaluated in various animal models of invasive fungal infections. These studies are crucial for defining dose-response relationships and identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts treatment success.

Animal studies have consistently shown that the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is the PK/PD parameter most closely linked to the antifungal effect of isavuconazole.[12][16]

| Animal Model | Infection Type | Pathogen | Key Findings & PK/PD Index | Reference(s) |

| Murine | Disseminated Candidiasis | C. krusei, C. tropicalis | Dose-dependent reduction in kidney and brain fungal burden. Superior to voriconazole and fluconazole against C. krusei. PK/PD index: AUC/MIC . | [12][16] |

| Murine | Invasive Aspergillosis | A. fumigatus (wild-type & azole-resistant) | Efficacy depended on both drug exposure and isolate MIC. 100% survival at 64 mg/kg for wild-type. PK/PD index for 50% survival: Total drug AUC/MIC of 24.73. | [17] |

| Murine | Disseminated Coccidioidomycosis | C. posadasii | Improved survival and reduced fungal burden in a dose-dependent manner. Increasing plasma drug exposures resulted in decreases in fungal burden. | [18] |

| Rabbit | Invasive Pulmonary Aspergillosis | A. fumigatus | Dose-dependent suppression of galactomannan index (GMI). Mean plasma isavuconazole AUC/MIC of 79.65 produced a half-maximal effect. | [19] |

| Rabbit | Cryptococcal Meningoencephalitis | C. neoformans | Significant reductions in fungal burden in brain and CSF, similar to fluconazole. A clear dose-dependent response was not observed in this model. | [20][21] |

A generalized workflow for a murine model of invasive fungal infection is described below.

Detailed Steps:

-

Immunosuppression: To establish a progressive infection, animals (typically mice or rabbits) are rendered immunocompromised. This is often achieved through the administration of agents like cyclophosphamide and/or corticosteroids for several days before and sometimes after infection.[12][19]

-

Infection: A standardized inoculum of the fungal pathogen is administered. The route depends on the desired infection model; for example, intravenous injection for disseminated candidiasis or intranasal/intratracheal inoculation for invasive pulmonary aspergillosis.[17][19]

-

Treatment: At a specified time post-infection (e.g., 24 hours), treatment with isavuconazonium sulfate begins. The drug is administered via a clinically relevant route, such as oral gavage. Multiple dose groups, including untreated controls, are used to establish a dose-response relationship.[17][18]

-

Pharmacokinetic Analysis: Blood samples are collected from a satellite group of animals at multiple time points after drug administration to determine the plasma concentration-time profile of isavuconazole.[18][19]

-

Endpoint Assessment: The efficacy of the treatment is assessed through primary endpoints. These typically include animal survival over a set period (e.g., 21-30 days) and/or quantification of the fungal burden in target organs (e.g., kidneys, lungs, brain) at the end of the study. Fungal burden is measured by counting colony-forming units (CFU) from homogenized tissue.[12][17][18]

Pharmacodynamic Targets and Resistance

Data from preclinical models are bridged to human pharmacokinetic data to establish PK/PD targets that are likely to result in clinical success. For isavuconazole, Monte Carlo simulations using data from non-neutropenic murine models suggest that adequate exposures are achieved in over 90% of patients for treating infections with MICs up to 0.5 mg/L (CLSI) or 1.0 mg/L (EUCAST).[22]

Resistance to azole antifungals, including isavuconazole, is an emerging concern. The primary mechanism of resistance in Aspergillus species involves alterations in the target enzyme, lanosterol 14-alpha-demethylase, due to mutations in the cyp51A gene.[1] In vitro data suggest that cross-resistance between isavuconazole and other triazoles is common in isolates harboring these mutations.[1][2] Other potential resistance mechanisms include the action of efflux pumps that actively transport the drug out of the fungal cell.[2]

References

- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Isavuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 6. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of Isavuconazole in a Dynamic In Vitro Model of Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unict.it [iris.unict.it]

- 12. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Susceptibility of Fusarium to Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of isavuconazole against clinically relevant Trichosporon species: a comparative evaluation of EUCAST broth microdilution and MIC Test Strip methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and Associated Drug Exposures of Isavuconazole and Fluconazole in an Experimental Model of Coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacodynamics of Isavuconazole in a Rabbit Model of Cryptococcal Meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazonium Sulfate vs. Isavuconazole Active Metabolite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isavuconazonium sulfate is a water-soluble prodrug developed to overcome the solubility limitations of its active moiety, isavuconazole, a broad-spectrum triazole antifungal agent.[1][2] This technical guide provides an in-depth comparison of isavuconazonium sulfate and its active metabolite, isavuconazole. It details their chemical properties, pharmacokinetic and pharmacodynamic profiles, mechanism of action, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Introduction

Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[3] The development of effective and well-tolerated antifungal agents is crucial. Isavuconazole, a second-generation triazole, exhibits potent activity against a wide range of yeasts, molds, and dimorphic fungi.[4][5] However, its low water solubility presents challenges for intravenous formulation. To address this, the water-soluble prodrug, isavuconazonium sulfate, was developed, which is available in both intravenous and oral formulations.[1][6] Upon administration, isavuconazonium sulfate is rapidly and extensively converted to the active isavuconazole by plasma esterases.[7][8]

Chemical and Physical Properties

Isavuconazonium sulfate is the N-(3-(2-((1R,2R)-1-(2,5-difluorophenyl)-1-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)-4-cyanobenzyl)-L-alaninate salt of isavuconazole. The prodrug moiety enhances water solubility, allowing for an intravenous formulation without the need for cyclodextrins, which have been associated with nephrotoxicity.[1][9]

Pharmacokinetics: From Prodrug to Active Metabolite

The pharmacokinetic profile of isavuconazonium sulfate is characterized by its rapid and efficient conversion to isavuconazole.

Absorption and Bioavailability

Following oral administration, isavuconazonium sulfate is well absorbed, with an absolute bioavailability of isavuconazole reaching 98%.[1][10] The oral absorption is not significantly affected by food.[1]

Conversion of Isavuconazonium Sulfate to Isavuconazole

-

Experimental Protocol: In Vitro Hydrolysis Assay

-

Objective: To determine the rate and extent of isavuconazonium sulfate hydrolysis to isavuconazole in human plasma.

-

Methodology:

-

Isavuconazonium sulfate is incubated in fresh human plasma at 37°C.

-

Aliquots are taken at various time points.

-

The reaction is quenched by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

The concentrations of isavuconazonium sulfate and isavuconazole in the supernatant are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8][11]

-

-

Results: In vitro studies demonstrate that isavuconazonium sulfate is rapidly hydrolyzed in blood to isavuconazole, primarily by butylcholinesterase.[1][9] Following intravenous administration, the prodrug concentration is typically below the level of detection within 1.25 hours after the start of a one-hour infusion.[1] The total exposure (AUC) of the prodrug is less than 1% of that of isavuconazole.[1]

-

Distribution, Metabolism, and Excretion of Isavuconazole

Isavuconazole exhibits a large volume of distribution (approximately 450 L) and is highly protein-bound (>99%), primarily to albumin.[1] It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5, and subsequently by uridine diphosphate-glucuronosyltransferases (UGT).[1][10] The mean plasma half-life of isavuconazole is approximately 130 hours.[10] Excretion occurs primarily through the feces (46.1%) and urine (45.5%), with less than 1% of the administered dose excreted as unchanged isavuconazole in the urine.[10]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of isavuconazole following the administration of isavuconazonium sulfate.

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | 98%[1][10] | N/A |

| Tmax (median) | 3.0 hours[10] | ~1 hour (end of infusion)[1] |

| Cmax (mean, steady state, 200 mg dose) | 7.5 mg/L[10] | Not directly comparable due to loading dose |

| AUC (mean, steady state, 200 mg dose) | 121.4 mg·h/L[10] | Not directly comparable due to loading dose |

| Volume of Distribution (Vss) | ~450 L[1] | ~450 L[1] |

| Protein Binding | >99%[1] | >99%[1] |

| Half-life (t½) | ~130 hours[10] | ~130 hours[10] |

Mechanism of Action of Isavuconazole

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p).[1][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[12] This disrupts the membrane's structure and function, ultimately leading to fungal cell death.[12] Mammalian demethylase enzymes are less sensitive to isavuconazole's inhibitory effects.[1]

Pharmacodynamics and In Vitro Activity

The in vitro activity of isavuconazole has been extensively evaluated against a broad range of fungal pathogens. It is important to note that in vitro susceptibility testing should be performed with the active metabolite, isavuconazole, as the prodrug, isavuconazonium sulfate, shows lower in vitro activity.[13] A direct comparison showed that the MIC values for the prodrug were one 2-fold dilution higher than those of isavuconazole.[13]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)

-

Objective: To determine the minimum inhibitory concentration (MIC) of isavuconazole against filamentous fungi.

-

Methodology:

-

A standardized inoculum of the fungal isolate is prepared.

-

Serial two-fold dilutions of isavuconazole are prepared in RPMI-1640 medium in a microtiter plate.

-

The fungal inoculum is added to each well.

-

The plate is incubated at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of isavuconazole that causes a significant inhibition of growth (typically ≥50% or 100% depending on the fungus) compared to the growth control.

-

-

Results: The following tables summarize the in vitro activity of isavuconazole against key fungal pathogens.

In Vitro Activity of Isavuconazole against Aspergillus Species

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 0.06 - ≥16[14][15] | 0.5[14] | 1[16] |

| Aspergillus flavus | 0.25 - 2 | 0.76 (Geometric Mean)[3] | - |

| Aspergillus niger | 0.5 - 4 | 2.36 (Geometric Mean)[3] | - |

| Aspergillus terreus | 0.06 - 1 | 0.25[14] | 1[16] |

In Vitro Activity of Isavuconazole against Candida Species

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.03 - 1 | <0.5[17] | <2.0[17] |

| Candida glabrata | ≤0.03 - 4 | <0.5[17] | <2.0[17] |

| Candida krusei | ≤0.03 - 1 | <0.5[17] | <2.0[17] |

In Vitro Activity of Isavuconazole against Mucorales

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Rhizopus spp. | 0.5 - 8 | 1[14] | - |

| Mucor spp. | 0.25 - 16 | - | - |

Clinical Efficacy

The clinical efficacy of isavuconazole has been established in two pivotal Phase III clinical trials: the SECURE trial for invasive aspergillosis and the VITAL trial for invasive mucormycosis and other rare fungal diseases.[18][19]

Invasive Aspergillosis (SECURE Trial)

The SECURE trial was a randomized, double-blind, non-inferiority trial comparing isavuconazole to voriconazole for the primary treatment of invasive mold disease caused by Aspergillus species or other filamentous fungi.[20][21]

-

Experimental Protocol: SECURE Trial Design

-

Objective: To compare the efficacy and safety of isavuconazole with voriconazole in the primary treatment of invasive aspergillosis.

-

Methodology:

-

Eligible patients with proven, probable, or possible invasive fungal disease were randomized to receive either isavuconazole or voriconazole.

-

The isavuconazole arm received a loading dose of 200 mg every 8 hours for 2 days, followed by a maintenance dose of 200 mg once daily.[20]

-

The voriconazole arm received a standard dosing regimen.

-

The primary endpoint was all-cause mortality through day 42.

-

Secondary endpoints included overall response at the end of treatment.

-

-

Results:

-

| Endpoint | Isavuconazole | Voriconazole |

| All-cause mortality at day 42 (ITT population) | 18.6%[18] | 20.2%[18] |

| Overall response at end of treatment (modified ITT) | 35.0%[18] | 36.4%[18] |

| Drug-related adverse events | 42.4%[18] | 59.8%[18] |

Isavuconazole was found to be non-inferior to voriconazole for the primary treatment of invasive aspergillosis and was associated with significantly fewer drug-related adverse events.[18][21]

Invasive Mucormycosis (VITAL Trial)

The VITAL trial was a single-arm, open-label trial that evaluated the efficacy and safety of isavuconazole for the treatment of mucormycosis.[22][23] The results were compared to a matched case-control group of patients treated with amphotericin B from the FungiScope registry.[23]

-

Results:

| Endpoint | Isavuconazole (VITAL trial) | Amphotericin B (FungiScope controls) |

| All-cause mortality at day 42 | 33.3%[24] | 41.3%[24] |

| Overall survival at day 84 | 57%[24] | 50%[24] |

The study concluded that isavuconazole showed efficacy against mucormycosis, with outcomes comparable to those seen with amphotericin B.[23]

Resistance Mechanisms

Resistance to isavuconazole, similar to other azoles, can develop through several mechanisms:

-

Target site modifications: Mutations in the ERG11 (CYP51A) gene can reduce the binding affinity of isavuconazole to lanosterol 14α-demethylase.[16][17]

-

Efflux pump overexpression: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.[16][17]

-

Alterations in the ergosterol biosynthesis pathway: Mutations in other genes involved in ergosterol synthesis can also contribute to resistance.[16]

Cross-resistance between isavuconazole and other azoles has been observed.[16]

Conclusion

Isavuconazonium sulfate is an effective and well-tolerated prodrug that provides a valuable therapeutic option for the treatment of invasive aspergillosis and mucormycosis. Its favorable pharmacokinetic profile, including high oral bioavailability and rapid conversion to the active moiety, isavuconazole, allows for flexible dosing and administration. Isavuconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting ergosterol biosynthesis. Clinical trials have established its non-inferiority to voriconazole for invasive aspergillosis with an improved safety profile, and comparable efficacy to amphotericin B for invasive mucormycosis. Understanding the distinct roles and properties of the prodrug and its active metabolite is essential for optimizing its clinical use in combating life-threatening invasive fungal infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics [cresemba.com]

- 11. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 13. Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. dovepress.com [dovepress.com]

- 19. Isavuconazole: A Review in Invasive Aspergillosis and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazonium Sulfate for Mucormycosis Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucormycosis is a severe, often fatal, invasive fungal infection caused by fungi belonging to the order Mucorales. The incidence of this infection is rising, particularly in immunocompromised individuals. Isavuconazonium sulfate, the water-soluble prodrug of the active triazole isavuconazole, has emerged as a critical therapeutic option.[1][2][3] Isavuconazole demonstrates broad-spectrum activity against various fungi, including species of the order Mucorales, and is approved for the treatment of invasive aspergillosis and mucormycosis.[4][5] Preclinical animal models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of antifungal agents like isavuconazole before their clinical application. This guide provides a comprehensive overview of the use of isavuconazonium sulfate in animal models of mucormycosis, with a focus on experimental protocols and quantitative outcomes.

Efficacy of Isavuconazonium Sulfate in a Murine Model of Mucormycosis

Preclinical studies have demonstrated the in-vivo efficacy of isavuconazonium sulfate in treating mucormycosis. A key study utilized a neutropenic mouse model of pulmonary mucormycosis to evaluate the dose-dependent efficacy of isavuconazonium sulfate and compare it to the standard of care, liposomal amphotericin B (LAmB).[6][7]

Survival Studies

The primary endpoint in these efficacy studies was the survival of the infected mice. Treatment with isavuconazonium sulfate significantly prolonged the survival of mice infected with Rhizopus delemar compared to placebo.[6][7] Notably, a high-dose regimen of isavuconazonium sulfate was as effective as high-dose LAmB in improving survival.[6][8]

Table 1: Survival Outcomes in a Neutropenic Mouse Model of Mucormycosis

| Treatment Group | Dose and Regimen | 21-Day Survival Rate | Reference |

| Placebo | 5% dextrose water | 10% - 15% | [6][7] |

| Isavuconazonium Sulfate | 80 mg/kg t.i.d. (orally) | Not specified as a distinct group in final comparison | [6] |

| Isavuconazonium Sulfate | 110 mg/kg t.i.d. (orally) | Not specified as a distinct group in final comparison | [6] |

| Isavuconazonium Sulfate | 215 mg/kg t.i.d. (orally) | 65% - 70% | [6][7] |

| Liposomal Amphotericin B (LAmB) | 15 mg/kg every day (i.v.) | 40% | [6][7] |

t.i.d. = three times a day; i.v. = intravenous

Fungal Burden Reduction

In addition to improving survival, isavuconazonium sulfate treatment led to a significant reduction in the fungal burden in the tissues of infected mice. The fungal load in the lungs and brains of mice treated with isavuconazonium sulfate was approximately 1-log lower than that in placebo-treated controls.[7]

Table 2: Fungal Burden in a Neutropenic Mouse Model of Mucormycosis

| Treatment Group | Tissue | Fungal Burden Reduction (vs. Placebo) | Reference |

| Isavuconazonium Sulfate | Lungs | ~1 log decrease | [7] |

| Isavuconazonium Sulfate | Brain | ~1 log decrease | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline the key experimental protocols used in the evaluation of isavuconazonium sulfate for mucormycosis in animal models.

Animal Model and Immunosuppression

A commonly used model is the neutropenic mouse model, which mimics the immunocompromised state of patients susceptible to mucormycosis.

-

Animal Species: Male ICR mice (23-25 g)[6]

-

Immunosuppression:

Fungal Strain and Inoculation

The choice of fungal strain and the method of inoculation are critical for establishing a relevant infection model.

Treatment Regimen

The administration of the antifungal agent is a key component of the experimental design.

-

Isavuconazonium Sulfate:

-

Liposomal Amphotericin B (LAmB):

-

Placebo Control:

-

Mice were treated with 5% dextrose water or sterile irrigation water.[6]

-

Visualizations

Experimental Workflow for Murine Mucormycosis Model

Caption: Workflow of the neutropenic mouse model of mucormycosis.

Isavuconazonium Sulfate Metabolism

Isavuconazonium sulfate is a prodrug that is converted to its active form, isavuconazole, by plasma esterases.

Caption: Conversion of isavuconazonium sulfate to isavuconazole.

Conclusion

Animal models of mucormycosis are crucial for the preclinical evaluation of antifungal agents. The neutropenic mouse model of pulmonary mucormycosis has been instrumental in demonstrating the efficacy of isavuconazonium sulfate. Data from these studies show that isavuconazole is a potent agent against Rhizopus delemar, with high-dose oral therapy showing comparable efficacy to intravenous liposomal amphotericin B in terms of improving survival and reducing tissue fungal burden. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting future studies in the field of antifungal drug development. The favorable pharmacokinetic profile and demonstrated in-vivo efficacy support the clinical use of isavuconazole for the treatment of this life-threatening infection.[1][9]

References

- 1. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Isavuconazole. [vivo.weill.cornell.edu]

- 5. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Initial studies on isavuconazonium sulfate safety profile

An In-depth Technical Guide on the Initial Safety Profile of Isavuconazonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazonium sulfate, a water-soluble prodrug of the active triazole antifungal agent isavuconazole, is approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] Its introduction has provided a critical therapeutic option for these life-threatening fungal infections. This technical guide provides a comprehensive overview of the initial safety profile of isavuconazonium sulfate, drawing from key clinical trials and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the drug's characteristics and to inform future research and clinical practice.

Mechanism of Action

Isavuconazonium sulfate is rapidly hydrolyzed in the body by plasma esterases to its active form, isavuconazole.[3] Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (Erg11p).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disrupts the membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death.[3][4] Mammalian demethylase enzymes are less sensitive to isavuconazole, providing a selective mechanism of action.[4]

References

Methodological & Application

Application Notes and Protocols: Isavuconazonium Sulfate Dosage for In Vivo Murine Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isavuconazonium sulfate dosage and administration for in vivo murine studies based on established research. The following sections detail quantitative data from various studies, experimental protocols for common infection models, and a visual representation of a typical experimental workflow.

Data Presentation: Isavuconazonium Sulfate Dosage in Murine Models

The following table summarizes the dosages of isavuconazonium sulfate used in different murine models of fungal infections. It is important to note that isavuconazonium sulfate is a prodrug of isavuconazole. The conversion factor to determine the equivalent isavuconazole active dose from the prodrug dose is approximately 0.48.[1][2] For instance, a 100 mg/kg dose of isavuconazonium sulfate is equivalent to a 48 mg/kg dose of the active isavuconazole moiety.

| Fungal Pathogen | Mouse Strain | Immunosuppression | Isavuconazonium Sulfate Dosage (mg/kg) | Dosing Regimen | Route of Administration | Key Outcomes | Reference |

| Rhizopus delemar | ICR | Cyclophosphamide and Cortisone Acetate | 80, 110, 215 | Three times daily (t.i.d.) for 4 days | Oral gavage | Increased survival, reduced fungal burden in lungs and brain. The 215 mg/kg dose showed comparable efficacy to 15 mg/kg intravenous liposomal amphotericin B. | [3][4][5][6] |

| Aspergillus fumigatus (wild-type) | Not Specified | Immunocompetent | 0.25, 1, 4, 16, 64, 128, 256, 512 | Once daily for 14 days | Oral gavage | 100% survival achieved at 64 mg/kg. | [1][7] |

| Aspergillus fumigatus (G54W mutant) | Not Specified | Immunocompetent | 128 | Not Specified | Oral gavage | 100% survival. | [7] |

| Aspergillus fumigatus (M220I mutant) | Not Specified | Immunocompetent | 256 | Twice daily (q12h) | Oral gavage | 100% survival. | [7] |

| Aspergillus fumigatus (TR34/L98H mutant) | Not Specified | Immunocompetent | 256 | Twice daily (q12h) | Oral gavage | Maximum response was not achieved at the highest dose. | [5][7] |

Experimental Protocols

Murine Model of Pulmonary Mucormycosis

This protocol is adapted from studies investigating the efficacy of isavuconazonium sulfate against Rhizopus delemar.[3][4][5]

1. Immunosuppression:

-

Use male ICR mice (23-25 g).

-

Induce neutropenia by administering cyclophosphamide (200 mg/kg, intraperitoneally) and cortisone acetate (500 mg/kg, subcutaneously) on day -2 and day +3 relative to infection. This regimen typically results in approximately 10 days of leukopenia.

2. Inoculum Preparation:

-

Grow Rhizopus delemar on potato dextrose agar for 5-7 days.

-

Harvest spores by washing the agar surface with sterile saline containing 0.01% Tween 80.

-

Adjust the spore suspension to the desired concentration (e.g., 2.5 x 10^5 spores in 25-30 µL of saline).

3. Infection:

-

Anesthetize mice using ketamine and xylazine.

-

Intratracheally infect the mice with the prepared spore suspension.

4. Drug Preparation and Administration:

-

Prepare a fresh solution of isavuconazonium sulfate in sterile irrigation water daily.

-

Eight hours post-infection, begin treatment.

-

Administer the desired dose (e.g., 80, 110, or 215 mg/kg) via oral gavage.

-

Continue treatment three times a day for four consecutive days.

5. Monitoring and Endpoints:

-

Monitor the mice for survival over a period of 21 days.

-

For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 4 post-infection).

-

Harvest organs (e.g., lungs, brain), homogenize the tissues, and determine the fungal burden by plating serial dilutions on appropriate agar or by quantitative PCR.

Murine Model of Disseminated Aspergillosis

This protocol is based on studies evaluating isavuconazonium sulfate against Aspergillus fumigatus.[1][7]

1. Animals:

-

Use female CD-1 mice (4-5 weeks old, weighing 20-22 g).

2. Inoculum Preparation:

-

Grow Aspergillus fumigatus on Sabouraud dextrose agar for 5-7 days.

-

Harvest conidia by flooding the agar with sterile saline and gently scraping the surface.

-

Filter the suspension to remove hyphal fragments.

-

Adjust the conidial suspension to the desired concentration.

3. Infection:

-

Infect mice via intravenous injection of the conidial suspension into the lateral tail vein.

4. Drug Preparation and Administration:

-

Dissolve isavuconazonium sulfate in sterile water. Note that the purity of the compound should be accounted for when preparing the solution.[1]

-

Begin treatment 24 hours after infection.

-

Administer the desired dose (e.g., ranging from 0.25 to 512 mg/kg) via oral gavage.

-

Treatment is typically administered once daily for 14 days. For less susceptible strains, a twice-daily regimen may be necessary.[1][7]

5. Monitoring and Endpoints:

-

Monitor survival daily for the duration of the experiment.

-

To assess fungal burden, harvest kidneys at 72 hours post-infection and quantify Aspergillus DNA via qPCR.[1]

Visualizations

Caption: Experimental workflow for a murine mucormycosis model.

Caption: Mechanism of action of isavuconazole.

References

- 1. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isavuconazole therapy protects immunosuppressed mice from mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isavuconazonium Sulfate in Aspergillus fumigatus Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isavuconazonium sulfate, the prodrug of isavuconazole, in preclinical infection models of Aspergillus fumigatus. The information detailed below, including quantitative data summaries, experimental protocols, and pathway visualizations, is intended to guide researchers in the evaluation of this antifungal agent.

Introduction

Isavuconazonium sulfate is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] It is administered as a water-soluble prodrug, which is rapidly converted to its active moiety, isavuconazole, by plasma esterases.[4][5] Isavuconazole targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[2][5][6] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[5][6] Preclinical studies in various Aspergillus fumigatus infection models have been crucial in defining its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) targets, and spectrum of activity against both wild-type and azole-resistant isolates.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Isavuconazole's primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][5][6] This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[2][5]

In Vitro Susceptibility

The in vitro activity of isavuconazole against Aspergillus fumigatus is commonly determined by broth microdilution methods, following standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The minimal inhibitory concentration (MIC) is a key parameter to assess the susceptibility of fungal isolates.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole

| Isolate Type | Resistance Mechanism | Isavuconazole MIC (mg/L) | Reference |

| Wild-type | - | 0.5 | [4][7][8][9] |

| Azole-resistant | G54W | 0.5 | [4][7][8][9] |

| Azole-resistant | M220I | 4 | [4][7][8][9] |

| Azole-resistant | TR34/L98H | 8 | [4][7][8][9] |

MIC values were determined using the EUCAST methodology.

In Vivo Efficacy in Murine Models of Invasive Aspergillosis

Murine models of invasive aspergillosis are instrumental in evaluating the in vivo efficacy of antifungal agents. These models typically involve immunosuppressed mice challenged with Aspergillus fumigatus conidia, followed by treatment with the antifungal agent.

Table 2: Survival Outcomes in an Immunocompetent Murine Model of Disseminated Aspergillosis

| A. fumigatus Isolate | Isavuconazole MIC (mg/L) | Isavuconazonium Sulfate Dose for 100% Survival (mg/kg) | Reference |

| Wild-type | 0.5 | 64 | [4][7][8][9] |

| G54W mutant | 0.5 | 128 | [4][7][8][9] |

| M220I mutant | 4 | 256 (q12h) | [4][7][8][9] |

| TR34/L98H mutant | 8 | Not achieved (27.27% survival at 256 mg/kg q12h) | [4][7][8][9] |

Table 3: Fungal Burden in Kidneys of Infected Mice

| A. fumigatus Isolate | Isavuconazonium Sulfate Dose (mg/kg) | Fungal DNA (copies/ng of DNA) | Reference |

| Wild-type | 64 | Reduction to near baseline | [4] |

| G54W mutant | 128 | Reduction to near baseline | [4] |

| M220I mutant | 256 (q12h) | Significant reduction | [4] |

| TR34/L98H mutant | 256 (q12h) | Limited reduction | [4] |

Pharmacokinetics/Pharmacodynamics (PK/PD)

The efficacy of isavuconazole is dependent on both the drug exposure and the MIC of the infecting isolate.[4][7][8][9] The area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is the PK/PD index that best correlates with efficacy.

Table 4: Key Pharmacodynamic Parameters of Isavuconazole

| Parameter | Value | Confidence Interval (95%) | Model System | Reference |

| AUC0–24/MIC ratio for 50% survival | 24.73 | 22.50 to 27.18 | Murine model | [4][7][8][9] |

| AUC0–24/MIC ratio for 90% efficacy | 33.38 | - | - | [10] |

Experimental Protocols

In Vitro Susceptibility Testing (EUCAST Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against Aspergillus fumigatus isolates.

Materials:

-

Aspergillus fumigatus isolates

-

RPMI 1640 medium with 2% glucose

-

Isavuconazole powder

-

96-well flat-bottom microdilution plates

-

Spectrophotometer (optional, for endpoint reading)

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: Prepare a suspension of A. fumigatus conidia in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of isavuconazole in RPMI 1640 medium in the microdilution plates.

-

Inoculation: Add the fungal inoculum to each well of the microdilution plate. Include a drug-free growth control well.

-

Incubation: Incubate the plates at 35-37°C for 48 hours.[4]

-

Endpoint Reading: Determine the MIC visually as the lowest drug concentration that causes 100% inhibition of growth compared to the drug-free control.[11]

In Vivo Murine Model of Disseminated Aspergillosis

Objective: To evaluate the in vivo efficacy of isavuconazonium sulfate against Aspergillus fumigatus.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c)

-

Aspergillus fumigatus isolates

-

Isavuconazonium sulfate

-

Oral gavage needles

-

Sterile saline

Procedure:

-

Infection: Infect mice via intravenous injection of A. fumigatus conidia.

-

Treatment Initiation: Begin treatment with isavuconazonium sulfate 24 hours post-infection.[4]

-

Drug Administration: Administer isavuconazonium sulfate orally by gavage once or twice daily for a specified duration (e.g., 14 days).[4]

-

Monitoring: Monitor the mice daily for signs of illness and mortality.

-

Endpoint Analysis:

-

Survival: Record survival rates over the course of the experiment.

-

Fungal Burden: At a predetermined time point (e.g., 72 hours post-infection), euthanize a subset of mice, harvest organs (e.g., kidneys), and quantify the fungal burden using quantitative PCR (qPCR) to measure A. fumigatus DNA.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]

- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 9. pure.eur.nl [pure.eur.nl]

- 10. academic.oup.com [academic.oup.com]

- 11. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Isavuconazonium Sulfate in Candida auris Research

Introduction Candida auris is a multidrug-resistant fungal pathogen that poses a significant global health threat, causing invasive infections with high mortality rates.[1][2] Its resistance to multiple antifungal classes complicates treatment, making the investigation of new and existing antifungal agents crucial. Isavuconazonium sulfate is a water-soluble prodrug of isavuconazole, a second-generation, broad-spectrum triazole antifungal.[3][4] It is approved for the treatment of invasive aspergillosis and mucormycosis.[5][6] Its application in C. auris research is focused on determining its efficacy, both as a monotherapy and in combination with other antifungals, to overcome resistance.

Mechanism of Action Isavuconazonium sulfate is rapidly converted to its active form, isavuconazole, by plasma esterases upon administration.[3][5] Isavuconazole targets the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[3]

In Vitro Activity against C. auris The in vitro activity of isavuconazole against C. auris is variable.[4] While some studies show potent activity, others report higher Minimum Inhibitory Concentrations (MICs) compared to other Candida species, highlighting the reduced susceptibility of C. auris to some triazoles.[7][8] Due to this variability, antifungal susceptibility testing (AFST) for each clinical isolate is essential.[9][10] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for AFST of yeasts.[11][12][13]

Combination Therapy Given the challenge of multidrug resistance in C. auris, combination therapy is a key research area. Studies have shown that combining isavuconazole with agents from other antifungal classes, such as echinocandins (e.g., caspofungin, anidulafungin), can result in synergistic interactions against both planktonic cells and biofilms.[14][15][16][17] This approach targets different cellular components simultaneously—the cell membrane (isavuconazole) and the cell wall (echinocandins)—potentially increasing efficacy and overcoming resistance.[16][18] Synergistic effects have been observed in vitro, leading to significant reductions in the MICs of both drugs.[14][17]

In Vivo Studies Animal models, typically immunocompromised mice, are used to evaluate the in vivo efficacy of isavuconazole against disseminated C. auris infections. While one study reported that isavuconazole monotherapy did not show significant in vivo activity[19][20], another demonstrated that the combination of isavuconazole (20 mg/kg) and caspofungin (1 mg/kg) resulted in a statistically significant reduction in fungal kidney burden compared to the control group.[14][17] These findings underscore the potential of combination therapy for treating C. auris infections.